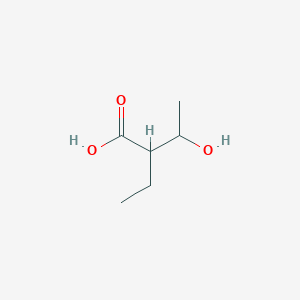

2-Ethyl-3-hydroxybutanoic acid

描述

Contextualizing 2-Ethyl-3-hydroxybutanoic Acid within Aliphatic Hydroxy Carboxylic Acids

This compound belongs to the class of aliphatic hydroxy carboxylic acids. ksu.edu.saalfa-chemistry.com These are organic compounds characterized by a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to a non-aromatic carbon chain. alfa-chemistry.comembibe.com Specifically, it is a 3-hydroxy monocarboxylic acid, meaning the hydroxyl group is located on the third carbon atom relative to the carboxyl group. nih.gov Its structure also features an ethyl group at the second carbon, classifying it as a branched-chain hydroxy acid (BCHA). nih.gov

The presence of both a carboxyl and a hydroxyl group imparts polarity to the molecule, enabling it to participate in hydrogen bonding. ksu.edu.sa This structural feature is common among hydroxy acids and influences their physical properties, such as solubility. solubilityofthings.com Aliphatic carboxylic acids are fundamental in organic chemistry and biochemistry, with many serving as metabolic intermediates or building blocks for larger molecules. alfa-chemistry.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12O3 | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-ethyl-3-hydroxybutyric acid, CHEBI:131354 | nih.gov |

| CAS Number | 854851-58-4 | nih.govbiosynth.com |

Significance of Chirality and Stereoisomerism in this compound Research

A critical aspect of this compound's chemistry is its chirality. The molecule possesses two chiral centers, at the second (C2) and third (C3) carbon atoms. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. nih.gov

The specific spatial arrangement of the ethyl and hydroxyl groups in each stereoisomer can lead to different biological activities and interactions with other chiral molecules, such as enzymes. nih.govvulcanchem.com The synthesis of specific, optically pure stereoisomers is a significant area of research, as it allows scientists to study the distinct roles and effects of each form in various biochemical processes. vulcanchem.comgoogle.com The ability to separate and identify these isomers is crucial for understanding their function. Techniques like gas chromatography have been employed for the chiral separation of related hydroxybutyric acid derivatives. researchgate.net

Overview of Research Trajectories for Branched-Chain Hydroxy Acids

Branched-chain hydroxy acids (BCHAs) are a class of metabolites that have attracted considerable research attention for their bioactive properties. nih.govmdpi.com These compounds, often derived from the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, are produced by various microorganisms, including lactic acid bacteria found in fermented foods. mdpi.comjmb.or.kr

Current research is exploring the role of BCHAs in metabolic health. jmb.or.krcapes.gov.br Studies have investigated the production of different BCHAs by various bacterial strains, highlighting that production can be highly strain-specific. nih.govmdpi.com For instance, research on Lactobacillaceae has shown that some species are more proficient at producing BCHAs than others, which has implications for the selection of probiotic strains and the development of functional foods. nih.govmdpi.com Furthermore, BCHAs have been identified as potential modulators of gut microbiota, stimulating the growth of beneficial bacteria. jmb.or.kr The study of these compounds is part of a broader effort to understand the complex interactions between diet, gut microbiome, and host metabolism. jmb.or.krcapes.gov.br

| Compound Name | Abbreviation | Precursor Amino Acid | Source |

|---|---|---|---|

| 2-Hydroxyisovaleric acid | HIVA | Valine | mdpi.comjmb.or.kr |

| 2-Hydroxyisocaproic acid | HICA | Leucine | mdpi.comjmb.or.kr |

| 2-Hydroxy-3-methylvaleric acid | HMVA | Isoleucine | mdpi.comjmb.or.kr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBSGNFITSHAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Structural Elucidation

Systematic Nomenclature of 2-Ethyl-3-hydroxybutanoic Acid

The compound with the chemical structure featuring a four-carbon chain (butanoic acid) as the backbone, an ethyl group at the second carbon (C2), and a hydroxyl group at the third carbon (C3) is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound . This name precisely describes the molecular structure, indicating the parent carboxylic acid and the specific locations of the substituents. Another commonly used name for this compound is 2-ethyl-3-hydroxybutyric acid. nih.gov

The structure is characterized by a carboxylic acid functional group (-COOH), a secondary alcohol group (-OH), and two chiral centers. The molecular formula for this compound is C₆H₁₂O₃. biosynth.com

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-ethyl-3-hydroxybutyric acid |

| CAS Number | 854851-58-4 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| InChI | InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |

| InChIKey | TYBSGNFITSHAJH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)O)C(=O)O |

Isomeric Forms and Stereochemical Considerations of this compound

The presence of two chiral centers at positions C2 and C3 in the structure of this compound gives rise to multiple stereoisomers.

With two stereogenic centers, a maximum of 2ⁿ = 2² = 4 distinct stereoisomers can exist for this compound. These stereoisomers consist of two pairs of enantiomers. The relationship between isomers that are not mirror images of each other is that of diastereomers.

The four possible stereoisomers are:

(2R, 3R)-2-Ethyl-3-hydroxybutanoic acid

(2S, 3S)-2-Ethyl-3-hydroxybutanoic acid

(2R, 3S)-2-Ethyl-3-hydroxybutanoic acid

(2S, 3R)-2-Ethyl-3-hydroxybutanoic acid

The pair (2R, 3R) and (2S, 3S) are enantiomers of each other. Similarly, the pair (2R, 3S) and (2S, 3R) are enantiomers. The relationship between the (2R, 3R) isomer and the (2R, 3S) or (2S, 3R) isomers is diastereomeric. This is analogous to the stereoisomerism observed in other molecules with two chiral centers, such as the amino acid threonine (2-amino-3-hydroxybutanoic acid). libretexts.org

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2R, 3R) |

| (2R, 3R) | R | R | Identical |

| (2S, 3S) | S | S | Enantiomer |

| (2R, 3S) | R | S | Diastereomer |

| (2S, 3R) | S | R | Diastereomer |

The absolute configuration of the stereoisomers of this compound can be determined and assigned through various methodologies.

Stereoselective Synthesis: The synthesis of specific stereoisomers can be achieved using chiral catalysts or auxiliaries. For instance, enzymatic reactions, such as those involving lipases or ketoreductases, can exhibit high stereoselectivity, yielding products with high enantiomeric purity. The stereochemical outcome of such reactions can often be predicted based on established models of enzyme-substrate interactions.

Chromatographic Techniques: Chiral chromatography is a powerful tool for separating and identifying stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to differentially interact with the enantiomers and diastereomers, leading to their separation.

Gas Chromatography (GC): Derivatization of the analyte with a chiral reagent can produce diastereomeric derivatives that can be separated on a standard GC column. Alternatively, a chiral GC column can be used to separate the enantiomers directly.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable signals for the different stereoisomers.

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a crystalline compound, including the absolute stereochemistry.

The assignment of configuration can also be supported by comparing experimental data with established stereochemical rules, such as Cram's rule, Prelog's rule, and Sharpless' models for asymmetric reactions, which have been used to reassign the configurations of other complex hydroxy acids. capes.gov.br

Enantiomeric and Diastereomeric Configurations

Advanced Structural Characterization Techniques for this compound

The definitive structural elucidation of this compound and its isomers relies on a combination of advanced spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The coupling patterns (splitting) of these signals would provide information about adjacent protons.

| Predicted ¹H NMR Data for this compound | |

| Proton Group | Predicted Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 |

| -CH(OH)- | 3.8 - 4.2 |

| -CH(COOH)- | 2.3 - 2.7 |

| -CH₂-CH₃ | 1.4 - 1.8 |

| -CH(OH)CH₃ | 1.1 - 1.3 |

| -CH₂CH₃ | 0.8 - 1.0 |

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 180 |

| -CH(OH)- | 65 - 70 |

| -CH(COOH)- | 50 - 55 |

| -CH₂-CH₃ | 20 - 25 |

| -CH(OH)CH₃ | 18 - 23 |

| -CH₂CH₃ | 10 - 15 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed.

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) or a protonated molecule peak ([M+H]⁺) would be observed, confirming the molecular weight of 132.16 g/mol . biosynth.com The fragmentation of the molecule would lead to characteristic daughter ions. While a specific mass spectrum for this compound is not widely published, expected fragmentation patterns can be inferred from related structures like its isomer, 2-Ethyl-2-hydroxybutyric acid. nist.gov The use of stable isotope-labeled internal standards, such as deuterated analogues, is a common practice in quantitative MS analysis. lookchem.com

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z Value | Possible Fragment Ion |

| 115 | [M-OH]⁺ |

| 114 | [M-H₂O]⁺ |

| 87 | [M-COOH]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 59 | [C₂H₃O₂]⁻ |

| 45 | [COOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid and a secondary alcohol.

The presence of the carboxylic acid is most distinctly identified by two prominent features. The first is a very broad absorption band appearing in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org This broadness is a result of the strong hydrogen bonding between carboxylic acid molecules. The second key feature is the intense C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid, typically appears between 1760 and 1690 cm⁻¹. libretexts.org

The molecule also contains a secondary alcohol functional group. The O-H stretching vibration of this alcohol group is expected to be a broad band around 3500-3300 cm⁻¹, however, it is often obscured by or merged with the much broader carboxylic acid O-H absorption. libretexts.org The C-O stretching vibration associated with the secondary alcohol typically gives rise to a signal in the 1320-1210 cm⁻¹ region. libretexts.org

Additionally, the spectrum will display C-H stretching vibrations from the alkane portions of the molecule (the ethyl and methyl groups) in the 3000–2850 cm⁻¹ region. libretexts.org The region between 1450 and 600 cm⁻¹ is known as the fingerprint region, where complex vibrations create a unique pattern that can be used to confirm the identity of the specific compound. msu.edu

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1760-1690 | Strong |

| Alcohol | O-H Stretch | ~3500-3300 (often obscured) | Broad |

| Carboxylic Acid / Alcohol | C-O Stretch | 1320-1210 | Medium-Strong |

Chiroptical Methods for Enantiomeric Purity Determination

Chiroptical methods are essential for analyzing chiral compounds like this compound, which has two stereocenters and thus exists as four stereoisomers (two pairs of enantiomers). These techniques rely on the differential interaction of chiral molecules with polarized light and are fundamental for determining enantiomeric purity and absolute configuration. thieme-connect.descielo.org.mx

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. scielo.org.mx Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. An ORD spectrum plots the specific rotation [α] against wavelength. The curve generated, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is characteristic of a specific stereoisomer. For a pair of enantiomers, the ORD curves are mirror images of each other. The magnitude of the specific rotation at a fixed wavelength (commonly the sodium D-line, 589 nm) is directly proportional to the concentration of the chiral substance, allowing for the calculation of enantiomeric excess (e.e.) in a non-racemic mixture. The absolute configuration of related compounds, such as 2,3-dihydroxybutyric acid, has been successfully determined using ORD. colab.ws

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. thieme-connect.descielo.org.mx An achiral molecule does not absorb the two components differently, and thus has no CD spectrum. A chiral molecule, however, will exhibit a unique CD spectrum with positive or negative peaks. Like ORD, the CD spectra of enantiomers are exact mirror images. This makes CD an exceptionally reliable method for determining the enantiomeric purity of a sample and for assigning the absolute configuration of a molecule by comparing its spectrum to that of a known standard. The technique is particularly sensitive to the stereochemical environment of chromophores, such as the carbonyl group in this compound.

Table 2: Comparison of Chiroptical Methods for Enantiomeric Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Enantiomers will exhibit mirror-image ORD curves. The specific rotation at a single wavelength is used to calculate enantiomeric excess. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Enantiomers will produce mirror-image CD spectra. It is used to confirm enantiomeric purity and can help assign absolute configuration. |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 3 Hydroxybutanoic Acid

Chemical Synthesis Approaches for 2-Ethyl-3-hydroxybutanoic Acid

The chemical synthesis of this compound can be achieved through several pathways, including building the carbon backbone via carboxylation, introducing the hydroxyl functionality at the C-3 position, or reducing a keto precursor.

Carboxylation provides a direct method for introducing the carboxylic acid functional group. One plausible route involves the generation of an organometallic reagent from a suitable alkylated precursor, which is then reacted with carbon dioxide. For instance, a Grignard reagent could be prepared from a 3-halopentan-2-ol derivative (with the hydroxyl group protected), followed by reaction with CO2 to form the carboxylic acid. A patented method for producing the related 2-ethylbutanoic acid utilizes the reaction of a Grignard reagent with carbon dioxide. google.com

Another powerful strategy is the alkylation of enolates derived from dicarbonyl compounds, such as malonic or acetoacetic esters. libretexts.org In a hypothetical pathway for this compound, diethyl malonate could be sequentially alkylated with an ethyl halide and a protected 1-haloethanol equivalent. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester would yield the desired product. libretexts.org

Palladium-catalyzed carbonylation reactions also offer a modern alternative. For example, allylic alcohols can be directly carboxylated using formic acid as a CO source in the presence of a palladium catalyst, yielding β,γ-unsaturated carboxylic acids with high selectivity. researchgate.net This approach could potentially be adapted to synthesize an unsaturated precursor to this compound.

Introducing the hydroxyl group at the C-3 position can be accomplished through the oxidation of a C-H bond or the hydroxylation of a carbon-carbon double bond. The Sharpless asymmetric dihydroxylation, for example, is a well-established method for converting an alkene into a chiral vicinal diol. acs.org Applying this reaction to a substrate like 2-ethylbut-3-enoic acid could install the hydroxyl groups at C-3 and C-4, which would require subsequent selective deoxygenation at C-4.

Organocatalysis provides another route for stereoselective hydroxylation. Proline-catalyzed asymmetric α-hydroxylation of aldehydes is a known transformation that can be used to synthesize chiral β-amino alcohols. researchgate.net While not a direct route, this highlights the potential of organocatalytic methods to create hydroxyl groups adjacent to a carbonyl functionality, which could be a key step in a multi-step synthesis. Furthermore, lipases can mediate the synthesis of 3-hydroxy chromones through an oxidative cyclization process, demonstrating an enzymatic approach to hydroxylation. tandfonline.com

A common and effective strategy for synthesizing β-hydroxy acids is the reduction of the corresponding β-keto acid or its ester derivative. The precursor for the target molecule is 2-Ethyl-3-oxobutanoic acid or its ester, ethyl 2-ethylacetoacetate. echemi.comlookchem.com

Chemical reduction can be performed using metal hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to selectively reduce the ketone functionality to a hydroxyl group, leaving the carboxylic acid or ester group intact.

Biocatalytic reduction offers an environmentally friendly and often highly stereoselective alternative. Whole cells of microorganisms like baker's yeast (Saccharomyces cerevisiae) or fungi such as Mucor rouxii are widely used. mdpi.comorgsyn.org These organisms contain oxidoreductase enzymes that can reduce the keto group with high chemo- and stereoselectivity. For example, the reduction of ethyl acetoacetate (B1235776) using baker's yeast is a standard procedure to produce (S)-ethyl 3-hydroxybutanoate. orgsyn.orgethz.ch This methodology can be extended to substituted β-keto esters.

| Precursor | Reducing Agent/Biocatalyst | Product | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Sodium borohydride / L-(+)-tartaric acid | (R)-(-)-Ethyl 3-hydroxybutanoate | THF, -20°C, 13 hours | 59% | prepchem.com |

| Ethyl acetoacetate | Baker's yeast (S. cerevisiae) | (S)-(+)-Ethyl 3-hydroxybutanoate | Sucrose (B13894), water, 30°C, 50-60 hours | 59-76% | orgsyn.org |

| α-Diazo-β-keto esters | Ketoreductases (KREDs) | α-Diazo-β-hydroxy esters | E. coli overexpressed KREDs, 30°C, 24h | >99% conversion | mdpi.com |

| β-Ketoesters | Mucor rouxii | β-Hydroxyesters | Yeast-like cells in hexane | 100% conversion | mdpi.com |

Given that this compound possesses two chiral centers, controlling the absolute configuration at both C-2 and C-3 is crucial for synthesizing specific stereoisomers. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The pseudoephenamine glycinamide (B1583983) system, for example, undergoes highly diastereoselective aldol (B89426) reactions with various aldehydes and ketones to produce syn-β-hydroxy-α-amino acids. nih.gov This principle can be adapted for the synthesis of β-hydroxy acids by using an appropriate chiral auxiliary attached to a propionate-derived enolate, which then reacts with acetaldehyde (B116499).

Catalytic asymmetric synthesis provides a more atom-economical approach. The asymmetric hydrogenation of β-keto esters is a well-developed field. researchgate.net Chiral metal complexes, such as those based on ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can hydrogenate the keto group to a hydroxyl group with very high enantioselectivity. orgsyn.org Similarly, Raney nickel modified with chiral compounds like tartaric acid has been used for the enantioselective hydrogenation of β-keto esters. orgsyn.orgethz.ch

Enzymes are also powerful catalysts for asymmetric synthesis. Besides whole-cell biocatalysis, isolated enzymes such as ketoreductases (KREDs) or lipases can be used. mdpi.comnih.gov For instance, an NADPH-dependent reductase from Klebsiella pneumoniae has been shown to reduce ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. nih.gov Genetic engineering of organisms like baker's yeast to overexpress or knock out specific reductase enzymes can further enhance the stereoselectivity for a desired product. acs.org

| Substrate | Catalyst System | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl acetoacetate | Raney Nickel / Tartaric acid | (R) or (S) | 83-88% | orgsyn.org |

| Ethyl acetoacetate | Chiral Ruthenium catalyst | (R) or (S) | Enantiomerically pure | orgsyn.org |

| Ethyl 2-methyl-3-oxobutanoate | Reductase from Klebsiella pneumoniae | (2R,3S) | High stereoselectivity | nih.gov |

| β-Keto-α-oximino nitriles | Baker's yeast | β-Hydroxy-α-oximino nitriles | >99% | kist.re.kr |

When constructing two adjacent stereocenters, as in this compound, controlling the relative stereochemistry (diastereoselectivity) is essential. Aldol-type reactions are classic methods for forming the β-hydroxy carbonyl motif and can be highly diastereoselective. The reaction of a propionate (B1217596) enolate with acetaldehyde can lead to either the syn or anti diastereomer, depending on the enolate geometry (E or Z) and the reaction conditions (e.g., Lewis acid, solvent).

For example, the synthesis of syn-3-amino-2-hydroxybutanoic acid precursors has been achieved through stereoselective [2+2] cycloadditions involving ketenes. acs.org Studies on the synthesis of fluorinated GABOB analogs have also demonstrated highly diastereoselective methods for creating tertiary carbon-containing oxiranes from β-keto phosphonates, which are then converted to the final products with controlled stereochemistry. frontiersin.org These strategies, which control the formation of multiple stereocenters in a single reaction, are powerful tools for accessing specific diastereomers of complex molecules like this compound.

Stereoselective Synthesis of this compound Enantiomers

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Biocatalytic Synthesis of this compound and its Precursors

Biocatalytic methods offer an environmentally conscious and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound and its precursors. These methods utilize enzymes or whole microbial cells to catalyze specific reactions, often achieving high enantiomeric purity under mild conditions.

The asymmetric reduction of β-keto esters, such as ethyl acetoacetate, is a cornerstone of biocatalytic synthesis for producing chiral β-hydroxy esters, which are valuable precursors. researchgate.netacgpubs.org Enzymes, particularly dehydrogenases, are employed to stereoselectively reduce the keto group.

One prominent approach involves the use of alcohol dehydrogenases. For instance, a novel and robust thermophilic alcohol dehydrogenase (Tt27-HBDH) has been shown to effectively catalyze the asymmetric reduction of ethyl acetoacetate. researchgate.net In these enzymatic systems, a cofactor such as NADH is required and can be supplied exogenously or co-immobilized with the enzyme to create a self-sufficient heterogeneous biocatalyst. researchgate.net The co-immobilization of the enzyme and cofactor can enhance both the reaction rate and the product yield compared to systems with a soluble cofactor. researchgate.net

The reduction of ethyl acetoacetate using baker's yeast is a classic example of enzymatic reduction, yielding ethyl (S)-3-hydroxybutanoate with high enantiomeric excess. uwo.ca The yeast contains enzymes that facilitate this stereoselective reduction. uwo.ca Research has explored various conditions and mediums to optimize this process, including the use of different solvents and immobilization techniques. acgpubs.org For example, using liquefied petroleum gas (LPG) as a solvent has resulted in full conversion and high enantiomeric selectivity. acgpubs.org

Whole-cell biotransformations leverage the entire metabolic machinery of microorganisms to convert substrates into desired products. ucl.ac.uk This approach can be more cost-effective than using isolated enzymes as it circumvents the need for enzyme purification and cofactor regeneration. ucl.ac.uk

Saccharomyces cerevisiae (baker's yeast) is a widely used microorganism for the asymmetric reduction of keto esters. acgpubs.orguwo.ca The process typically involves incubating the yeast with a sugar source (like sucrose or glucose) and the substrate, such as ethyl acetoacetate. uwo.ca The yeast cells then reduce the keto group to a hydroxyl group, producing the corresponding hydroxy ester. For instance, the reduction of ethyl acetoacetate by baker's yeast can yield ethyl (S)-3-hydroxybutanoate. orgsyn.org

Other microbial strains have also been investigated for their catalytic abilities. For example, Geotrichum candidum has been used for the reduction of 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-hydroxy ester with high yield and enantiomeric excess. mdpi.com Similarly, strains of Hansenula have been employed for the enantioselective microbial reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester. mdpi.com The choice of microbial strain is critical as it determines the stereochemistry and efficiency of the reduction.

Fed-batch processes, under both aerobic and anaerobic conditions, have been evaluated to improve yields in whole-cell biotransformations. ucl.ac.uk While aerobic processes may achieve slightly higher yields, anaerobic processes can produce valuable by-products. ucl.ac.uk

Optimizing reaction conditions is crucial for maximizing the enantiomeric excess (e.e.) and yield of the desired product in biocatalytic synthesis. Key parameters that are often manipulated include temperature, pH, substrate concentration, solvent system, and the form of the biocatalyst (free vs. immobilized).

Temperature and pH: Enzymes and microbial cells have optimal temperature and pH ranges for activity and stability. For the baker's yeast reduction of ethyl acetoacetate, reactions are often carried out at temperatures between 30-40°C. Studies have shown that pH can significantly influence the optical purity of the product. researchgate.net

Solvent Engineering: The choice of solvent can dramatically impact the outcome of a biocatalytic reaction. While aqueous media are common, the use of organic solvents or biphasic systems can be advantageous, especially for hydrophobic substrates. acgpubs.org For example, performing the asymmetric reduction of ethyl acetoacetate in liquefied petroleum gas (LPG) has been shown to result in high conversion and enantioselectivity. acgpubs.org

Immobilization: Immobilizing enzymes or whole cells on solid supports can improve their stability, reusability, and ease of separation from the product mixture. researchgate.netresearchgate.net For instance, immobilizing baker's yeast in calcium alginate has been studied for the asymmetric reduction of ethyl 3-oxobutanoate. researchgate.net Co-immobilization of an enzyme with its necessary cofactor can create a more efficient and reusable biocatalytic system. researchgate.net

Table 1: Research Findings on Biocatalytic Synthesis and Optimization

| Biocatalyst | Substrate | Product | Key Findings/Optimization Parameters | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|---|

| Thermophilic Alcohol Dehydrogenase (Tt27-HBDH) | Ethyl Acetoacetate | Ethyl (S)-3-hydroxybutanoate | Co-immobilization of enzyme and NADH cofactor increases reaction rate and yield. | - | - | researchgate.net |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl Acetoacetate | Ethyl (S)-3-hydroxybutanoate | Reaction performed in liquefied petroleum gas (LPG) as a solvent. | 74 | 95 | acgpubs.org |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl Acetoacetate | Ethyl (S)-3-hydroxybutanoate | Fed-batch process under aerobic conditions. | 88 | - | ucl.ac.uk |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl Acetoacetate | Ethyl (S)-3-hydroxybutanoate | Fed-batch process under anaerobic conditions. | 74 | - | ucl.ac.uk |

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Whole-cell biotransformation with glucose-grown cells. | 95 | 96 | mdpi.com |

| Candida antarctica Lipase (B570770) B (CALB) | rac-Ethyl-3-hydroxybutyrate | (S)-Ethyl-3-hydroxybutyrate | Enzymatic acetylation with vinyl acetate; optimized temperature and molar ratio. | >70 (conversion) | >99 |

Whole-Cell Biotransformations Utilizing Microbial Strains

Derivatization and Functionalization of this compound

The presence of both a carboxylic acid and a hydroxyl group allows this compound to undergo a variety of chemical transformations, leading to a range of functionalized derivatives.

Esterification of the carboxylic acid group is a common derivatization reaction. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often performed under reflux conditions, and a dehydrating agent may be used to remove the water formed during the reaction. For example, reacting this compound with ethanol (B145695) yields ethyl 2-ethyl-3-hydroxybutanoate. Careful control of reaction parameters like temperature and reaction time is necessary to maximize the yield of the desired ester.

The functional groups of this compound and its esters can be modified through oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group in this compound or its esters can be oxidized to a ketone, forming a 3-oxo derivative. For instance, the oxidation of ethyl 2-ethyl-3-hydroxybutanoate would yield ethyl 2-ethyl-3-oxobutanoate. This transformation introduces a keto group, which can be a site for further chemical modifications.

Reduction: While this compound already contains a hydroxyl group, the carboxylic acid or ester functionality can be further reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups (the ester and the ketone precursor), whereas milder agents like sodium borohydride (NaBH₄) are more selective for ketones over esters. uwo.ca The reduction of the carboxyl group would lead to the formation of a diol, specifically 2-ethylbutane-1,3-diol.

Selective Protection and Deprotection Strategies for Hydroxyl and Carboxyl Groups

In the multi-step synthesis of complex organic molecules derived from this compound, the differential reactivity of its hydroxyl and carboxyl functional groups necessitates the use of protecting groups. organic-chemistry.org A protection strategy involves the temporary and reversible modification of a functional group to prevent it from reacting under specific conditions. organic-chemistry.org An effective approach, known as an orthogonal protecting group strategy, allows for the selective removal of one protecting group in the presence of another, enabling precise chemical modifications at different sites in the molecule. organic-chemistry.org

For this compound, the carboxyl and secondary hydroxyl groups can be selectively protected using a variety of established methods. The choice of protecting group is dictated by the stability required during subsequent reaction steps and the conditions needed for its eventual removal.

Protection of the Carboxyl Group:

The carboxylic acid is typically protected as an ester. Common ester protecting groups offer varying levels of stability and are cleaved under different conditions.

Methyl Esters: Formed by reaction with methanol (B129727) under acidic catalysis (Fischer esterification) or with reagents like diazomethane. They are robust but require harsh conditions for cleavage, typically saponification with a strong base (e.g., NaOH or KOH) followed by acidic workup.

tert-Butyl Esters: These are formed by reacting the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. Their key advantage is their lability under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)), while being stable to basic and nucleophilic reagents. researchgate.netslideshare.net

Benzyl (B1604629) Esters: Prepared by reaction with benzyl alcohol. They are stable to a wide range of conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the ester without affecting many other functional groups.

Silyl (B83357) Esters: Formed by reacting the carboxylic acid with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). They are very labile and are typically used for temporary protection, easily cleaved by mild aqueous acid or fluoride (B91410) ion sources. slideshare.net

Protection of the Hydroxyl Group:

The secondary hydroxyl group can be protected using several common strategies, particularly as ethers or silyl ethers.

Silyl Ethers: This is a widely used class of protecting groups for alcohols. They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a weak base like imidazole. masterorganicchemistry.com TBDMS ethers are stable to a broad range of non-acidic conditions but are readily cleaved by fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Methoxymethyl (MOM) Ethers: Formed using methoxymethyl chloride (MOM-Cl) and a hindered base. MOM ethers are stable to bases, nucleophiles, and catalytic hydrogenation but are removed under acidic conditions. masterorganicchemistry.com

Tetrahydropyranyl (THP) Ethers: Prepared by the acid-catalyzed reaction of the alcohol with dihydropyran. THP ethers are stable to most non-acidic reagents but are cleaved by aqueous acid. masterorganicchemistry.com

An orthogonal strategy for this compound could involve protecting the carboxyl group as a benzyl ester and the hydroxyl group as a TBDMS ether. This would allow for the selective deprotection of the hydroxyl group using TBAF to enable reactions at that position, while the benzyl ester remains intact. Subsequently, the benzyl ester could be removed by hydrogenolysis to liberate the carboxylic acid.

Table 1: Orthogonal Protection Strategies for this compound

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Carboxyl (-COOH) | Benzyl (Bn) | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, fluoride |

| tert-Butyl (tBu) | Isobutylene, Acid catalyst | Trifluoroacetic acid (TFA) | Stable to base, hydrogenolysis | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to base, hydrogenolysis |

| Methoxymethyl (MOM) | MOM-Cl, Diisopropylethylamine | Acid (e.g., HCl in MeOH) | Stable to base, hydrogenolysis, fluoride |

Reaction Mechanisms and Kinetics Relevant to this compound Synthesis and Degradation

Understanding the mechanisms and kinetics of the formation and breakdown of this compound is crucial for optimizing its synthesis and predicting its stability.

Synthesis Mechanisms:

The synthesis of this compound can be approached through variations of established reactions for related β-hydroxy acids. One common strategy involves the reduction of a β-keto ester precursor. For instance, the synthesis of ethyl 3-hydroxybutanoate is often achieved by the reduction of ethyl acetoacetate. mdpi.com A similar approach for the title compound would involve the reduction of ethyl 2-ethyl-3-oxobutanoate.

Mechanism of β-Keto Ester Reduction: The reaction typically employs a metal hydride reagent like sodium borohydride (NaBH₄). mdpi.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (e.g., ethanol) yields the hydroxyl group, regenerating the ethoxide catalyst and producing the final β-hydroxy ester. mdpi.com The corresponding acid can then be obtained by hydrolysis of the ester.

Fischer Esterification Mechanism: In syntheses where the acid is available and the ester is desired, the Fischer esterification mechanism applies. mdpi.com This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl yields the ester. mdpi.com

Degradation Mechanisms and Kinetics:

The degradation of this compound is expected to follow pathways similar to those identified for its simpler analog, 3-hydroxybutanoic acid (3-HBA). acs.org Computational studies on the gas-phase pyrolysis of 3-HBA provide significant insight into its thermal decomposition. acs.orgmostwiedzy.pl

The degradation mechanism of 3-HBA involves multiple competing pathways, including complex fissions and simple bond-cleavage reactions. acs.org The dominant pathways are highly temperature-dependent.

Dehydration: At lower temperatures (below 650 K), the primary degradation route is a dehydration reaction, which proceeds via a six-membered transition state to eliminate a water molecule and form crotonic acid (but-2-enoic acid). acs.org For this compound, this pathway would analogously lead to the formation of 2-ethyl-2-butenoic acid and water.

Homolytic Bond Fission: At higher temperatures (above 700 K), simple C-C bond cleavage becomes the dominant decomposition route. acs.org For 3-HBA, the primary high-temperature pathway is the fission of the C2-C3 bond to yield two radical species: •CH₂COOH and CH₃ĊHOH. For this compound, the corresponding cleavage would produce •CH(CH₂CH₃)COOH and CH₃ĊHOH radicals. Other bond fissions, such as C3-C4 cleavage to produce •CH₃ radicals, also contribute at very high temperatures.

Kinetic studies on the depolymerization of poly(3-hydroxybutyrate) (PHB) in the presence of ethanol show a reaction rate constant (k) of 0.0064 min⁻¹ for the formation of ethyl 3-hydroxybutyrate (B1226725). mdpi.comsemanticscholar.org While this represents a polymer degradation process, it provides an indication of the reactivity of the ester linkage under specific conditions. The methacrylation of ethyl 3-hydroxybutyrate, a subsequent chemical transformation, was found to have a rate constant (k') of 0.0075 dm³/(mol·min), highlighting how reaction kinetics differ based on the specific transformation. mdpi.comsemanticscholar.org

Table 2: Key Kinetic Parameters in Related Reactions

| Reaction | Compound | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|

| Depolymerization of PHB | Poly(3-hydroxybutyrate) | 0.0064 min⁻¹ | In ethanol | mdpi.comsemanticscholar.org |

| Methacrylation | Ethyl 3-hydroxybutyrate | 0.0075 dm³/(mol·min) | With methacrylic anhydride | mdpi.comsemanticscholar.org |

Biochemical and Biological Roles of 2 Ethyl 3 Hydroxybutanoic Acid Excluding Human Clinical Contexts

Occurrence and Biosynthesis in Non-Human Organisms

Microbial Metabolic Pathways Involving 2-Ethyl-3-hydroxybutanoic Acid (e.g., Yeast)

While the direct biosynthesis of this compound is not extensively detailed, its presence in microbial systems can be inferred from the well-documented production of its derivatives, particularly in yeast such as Saccharomyces cerevisiae. This yeast is a key organism in the fermentation of many foods and beverages and is known to produce a wide array of volatile secondary metabolites that contribute to flavor and aroma. google.com Among these are hydroxylated ethyl esters (HEE), a class of compounds that includes ethyl 3-hydroxybutanoate, a structurally related ester. google.com

The formation of these esters in yeast often involves the reduction of β-keto esters. For instance, ethyl (S)-3-hydroxybutanoate is produced via the yeast-mediated reduction of ethyl acetoacetate (B1235776). google.com This biotransformation is a stereoselective process that can be optimized to produce high yields of the (S)-enantiomer. google.com

Furthermore, data from the Yeast Metabolome Database (YMDB) indicates that a closely related compound, (S)-2-aceto-2-hydroxybutanoic acid, is an intermediate in the isoleucine biosynthesis pathway in Baker's yeast (Saccharomyces cerevisiae). This suggests that the structural backbone of this compound is present within key amino acid metabolic networks in yeast, even if the acid itself is not the primary end-product. The biosynthesis of substituted esters in S. cerevisiae is complex, involving multiple enzymes such as alcohol acetyl transferases (AATs) and acyl-CoA:ethanol-O-acyl transferases (AEATases), which are responsible for the esterification step. google.com

Presence and Function in Plant Systems

The specific metabolic pathways involving this compound in plant systems are not well-documented in current scientific literature. However, related hydroxy acids are integral to plant primary metabolism. For example, 3-hydroxybutyrate (B1226725) (3-HB), a simpler related molecule, has been identified in plants and is suggested to act as a regulatory molecule that may influence gene expression. The enzymes required for 3-HB synthesis, such as β-ketothiolase and acetoacetyl-CoA-reductase, are known to be active in plant cells.

Additionally, some databases note that related compounds like (S)-2-aceto-2-hydroxybutanoic acid exist across all living species, from bacteria to plants. While this implies the potential for this compound or its immediate precursors to exist in plants, specific research elucidating its function, concentration, or biosynthetic route remains limited.

Role as a Metabolite in Specific Animal Models (excluding human clinical)

Evidence from animal models suggests that this compound and its structural analogs are metabolites associated with the catabolism of the branched-chain amino acid isoleucine. Research in rats has shown that administration of 2-trideuteromethylbutyric acid leads to the urinary excretion of 2-ethyl-3-deuterohydracrylic acid (a deuterated form of 2-ethyl-3-hydroxypropionic acid). This finding supports the existence of a minor, alternative "R" pathway for isoleucine catabolism, as the major "S" pathway produces 2-methyl-3-hydroxybutyric acid.

The accumulation of 2-ethylhydracrylic acid (2-EHA), a compound structurally very similar to this compound, is considered a biomarker for defects in the isoleucine pathway. When the primary (S) pathway is blocked, metabolism is shunted through the alternative (R) pathway, leading to the formation and excretion of these ethyl-branched metabolites. In loading experiments with (R)- and (S)-2-methylbutyrate in animal models, a rapid buildup of 2-EHA was observed, indicating it is poorly metabolized further.

Separately, a structural isomer, 2-ethyl-2-hydroxybutanoic acid, has been identified as a metabolite of the common plasticizer Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in mice, demonstrating that similar branched-chain hydroxy acids can be formed from xenobiotic metabolism.

| Organism/Model | Compound Detected/Inferred | Metabolic Context | Reference |

|---|---|---|---|

| Yeast (S. cerevisiae) | (S)-2-Aceto-2-hydroxybutanoic acid | Intermediate in isoleucine biosynthesis pathway. | |

| Yeast (S. cerevisiae) | Hydroxylated Ethyl Esters (e.g., Ethyl 3-hydroxybutanoate) | Secondary metabolite from fermentation; produced via reduction of keto esters. | google.com |

| Rat | 2-Ethyl-3-hydroxypropionic acid (2-EHA) | Urinary metabolite from an alternative pathway of isoleucine catabolism. | |

| Mouse | 2-Ethyl-2-hydroxybutanoic acid (Isomer) | Metabolite of the plasticizer DEHP. |

Enzymatic Interactions and Substrate Specificity

Interaction with Esterases and Related Enzymes

This compound is directly linked to enzymatic activity through its corresponding esters. Research shows that its ethyl ester, ethyl 2-ethyl-3-hydroxybutanoate, serves as a substrate for esterases. google.com These enzymes catalyze the hydrolysis of the ester bond, breaking the compound down into its constituent parts: ethanol (B145695) and this compound. google.com This reaction is fundamental to the metabolism of the ester form.

Broader studies on similar β-hydroxyesters confirm the important role of lipases and esterases. Lipase (B570770) from Candida antarctica B (CALB) has been effectively used for the enzymatic resolution of racemic ethyl 3-hydroxybutyrate. This process involves the selective acetylation of one enantiomer, demonstrating the enzyme's ability to interact specifically with this type of molecular structure. Various enzymes, including lipases from Burkholderia sp. and Candida rugosa, as well as pig liver esterase, have been screened for their ability to catalyze reactions such as acetylation and transesterification on these substrates.

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Substrate | Reference |

|---|---|---|---|---|

| Esterase | General Esterases | Hydrolysis | Ethyl 2-ethyl-3-hydroxybutanoate | google.com |

| Lipase | Lipase from Candida antarctica B (CALB) | Acetylation / Alcoholysis | Ethyl 3-hydroxybutyrate (racemic) | |

| Lipase | Lipase from Burkholderia sp. | Acetylation | Ethyl 3-hydroxybutyrate | |

| Esterase | Pig Liver Esterase | Acetylation | Ethyl 3-hydroxybutyrate |

Role as an Intermediate in Broader Biochemical Pathways

The primary biochemical role of this compound appears to be as an intermediate in an alternative pathway for the catabolism of L-isoleucine. The main metabolic route for isoleucine degradation proceeds through (S)-enantiomer intermediates. However, under conditions where this primary pathway is impaired, metabolic flux can be diverted.

This alternative "R" pathway involves the metabolism of L-alloisoleucine to (R)-2-methylbutyryl-CoA. Subsequent enzymatic steps, which are analogous to those in the valine catabolic pathway, are thought to process this intermediate, leading to the generation of compounds like 2-ethylacrylyl-CoA and, ultimately, 2-ethylhydracrylyl-CoA. This compound is a logical hydrolysis product of this CoA-activated thioester. Its detection in animal models following a load of isoleucine precursors provides strong evidence for its place within this specific metabolic network. The accumulation of these ethyl-branched acids suggests they are not efficiently processed by downstream enzymes, making them biomarkers for disruptions in branched-chain amino acid metabolism.

Natural Product Precursors and Derivatives from this compound in Biological Systems

While direct evidence for the widespread natural occurrence of this compound as a precursor is limited, recent advancements in synthetic biology and metabolic engineering have demonstrated its potential role as a key intermediate in the biosynthesis of valuable chemicals. Research has successfully engineered microbial platforms to produce derivatives that are structurally analogous to, or direct products of, pathways involving this hydroxy acid. These studies primarily leverage the versatile machinery of polyketide synthases (PKSs).

Polyketide synthases are large, multi-domain enzymes that build complex organic molecules through the sequential condensation of small carboxylic acid units. nih.gov The fundamental mechanism involves a decarboxylative Claisen condensation between a thioesterified extender unit, such as a derivative of malonate, and a growing acyl thioester chain. nih.gov By engineering these PKS pathways, scientists can create novel biosynthetic routes to compounds not previously found in nature or produced only in minute quantities.

A notable breakthrough involves the design of an engineered PKS platform in the bacterium Streptomyces albus. biorxiv.orgresearchgate.net This system was developed for the production of medium- and branched-chain diols and amino alcohols. In this engineered host, researchers successfully produced 2-ethyl-3-hydroxyhexanoic acid, a compound structurally similar to this compound. researchgate.net The biosynthesis was achieved through the enzymatic condensation of a butyryl starter unit with an ethylmalonyl-CoA extender unit. researchgate.net This finding is significant as it confirms that PKS machinery can utilize ethyl-branched extender units to create complex hydroxy acids.

Furthermore, the study demonstrated that the resulting 3-hydroxy acid could serve as a direct precursor for other molecules. biorxiv.orgresearchgate.net Through the introduction of additional enzymes, such as carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs), the engineered S. albus was able to convert the 2-ethyl-3-hydroxyhexanoic acid into the industrially important insect repellent, 2-ethyl-1,3-hexanediol (B165326) (2-E-1,3-HDO). researchgate.net This highlights a potential biosynthetic role for 2-ethyl-3-hydroxy-functionalized acids as intermediates that can be further modified to produce a range of valuable biochemicals. biorxiv.org

These engineered pathways showcase the latent biosynthetic potential of this compound and its analogs as precursors in biological systems. The ability of modified PKS modules to incorporate ethyl-branched extender units opens the possibility that similar, naturally occurring pathways may exist or could be evolved.

| Precursor/Intermediate | Derived Product | Engineered Organism | Biosynthetic Pathway Details | Reference |

|---|---|---|---|---|

| 2-Ethyl-3-hydroxyhexanoic acid | 2-Ethyl-1,3-hexanediol (2-E-1,3-HDO) | Streptomyces albus | Produced via an engineered Polyketide Synthase (PKS) platform using a butyryl starter unit and an ethylmalonyl-CoA extender unit. The hydroxy acid is then reduced by a Carboxylic Acid Reductase (CAR) and an Alcohol Dehydrogenase (ADH). | researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification of 2-Ethyl-3-hydroxybutanoic Acid

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from other components and its precise measurement.

Gas chromatography, especially when coupled with mass spectrometry, is a powerful tool for the analysis of volatile compounds like the derivatives of this compound. For the acid itself, derivatization is often required to increase volatility and improve chromatographic behavior. researchgate.net A common approach involves silylation, using reagents like N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA), to convert the polar hydroxyl and carboxylic acid groups into less polar trimethylsilyl (B98337) ethers and esters. researchgate.net

In GC analysis, the choice of capillary column is critical. For instance, a BPX-5 column, which has a non-polar stationary phase, can be used for the separation of derivatized metabolites. shimadzu.com The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other matrix components. shimadzu.com

GC-MS combines the separation power of GC with the identification capabilities of MS. Following separation on the GC column, the eluted compounds are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification. For related compounds like ethyl 3-hydroxybutanoate, characteristic ions are observed that aid in its identification. nih.gov In metabolomic studies, triple quadrupole GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and sensitivity, which is crucial for detecting low-abundance metabolites in complex biological samples. shimadzu.com This technique helps to eliminate interferences from the sample matrix, leading to more accurate quantification. shimadzu.com

Table 1: Illustrative GC-MS Parameters for Analysis of Hydroxy Acid Derivatives

| Parameter | Value | Reference |

| Column | BPX-5 (30 m x 0.25 mm I.D., 0.25 µm df) | shimadzu.com |

| Injector Temp. | 250 °C | shimadzu.com |

| Oven Program | 60 °C (2 min) → 15 °C/min to 330 °C (3 min) | shimadzu.com |

| Carrier Gas | Helium (Linear velocity: 39.0 cm/sec) | shimadzu.com |

| Ion Source Temp. | 200 °C | shimadzu.com |

| Measurement Mode | Scan (m/z 45-600) or MRM | shimadzu.com |

This table provides example parameters and may require optimization for specific applications.

Liquid chromatography is well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. When coupled with high-resolution mass spectrometry (HRMS), it provides exceptional selectivity and sensitivity for both qualitative and quantitative analysis in complex matrices. euseme.eu

A typical LC-HRMS setup might employ a reverse-phase column, such as a C18 column, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency. euseme.eumdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

HRMS instruments, such as Quadrupole-Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy. euseme.eu This allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing confidence in compound identification. In metabolomic studies of complex samples like cashew apple pulp, UPLC-HRMS has been used to identify derivatives of hydroxybutanoic acid. mdpi.comresearchgate.net

Table 2: Example LC-HRMS Conditions for Metabolite Analysis

| Parameter | Value | Reference |

| LC System | Agilent 1200 series or equivalent | euseme.eu |

| Column | XBridge® C18 (2.1x100 mm, 3.5 µm) | euseme.eu |

| Mobile Phase A | 0.1% Formic Acid in Water | euseme.eu |

| Mobile Phase B | Acetonitrile | euseme.eu |

| Flow Rate | 200 µL/min | euseme.eu |

| Mass Spectrometer | Q-ExactiveTM Hybrid Quadrupole-Orbitrap | euseme.eu |

| Ionization Source | Heated Electrospray Ionization (HESI) | euseme.eu |

This table presents a general method; specific parameters may vary based on the analyte and matrix.

Since this compound contains two chiral centers, it can exist as four possible stereoisomers. Chiral chromatography is essential for the separation and quantification of these individual enantiomers and diastereomers. This is particularly important as different stereoisomers can exhibit distinct biological activities.

Chiral separation can be achieved using either gas or liquid chromatography with a chiral stationary phase (CSP). For GC analysis, cyclodextrin-based CSPs are commonly used. researchgate.net For example, a Chiraldex Gamma-TA column has been successfully employed for the enantiomeric separation of related compounds like ethyl 2-hydroxy-3-methylbutanoate. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

In some cases, pre-column derivatization with a chiral reagent, such as Mosher's reagent, can be used to form diastereomers that can then be separated on a non-chiral column. rsc.org Chiral HPLC is another powerful technique for enantiomeric resolution and is often used for the analysis of related hydroxy acids and their esters. The determination of the enantiomeric excess (e.e.) is a critical measure of the optical purity of a sample. orgsyn.org

Liquid Chromatography (LC) and High-Resolution LC-Mass Spectrometry (HRMS)

Spectroscopic Investigations of this compound in Complex Matrices

Spectroscopic methods provide detailed information about the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural assignment.

1D ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). orgsyn.org However, in complex molecules or mixtures, signal overlap in ¹H NMR spectra can be a significant issue. rsc.org To overcome this, advanced 1D pulse sequences such as 1D-TOCSY (Total Correlation Spectroscopy) and 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to selectively irradiate specific protons and reveal their correlations to other protons within the same spin system or through space, respectively. rsc.org

2D NMR experiments are crucial for establishing the connectivity of atoms. Key experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-couplings) through bonds, revealing the sequence of protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the carbon skeleton.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule. rsc.org

For related hydroxybutanoic acid oligomers, detailed conformational analysis in solution has been performed by analyzing vicinal coupling constants in high-resolution ¹H NMR spectra. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational properties.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key vibrational modes would include:

A broad O-H stretching band for the carboxylic acid and hydroxyl groups (around 3400-2500 cm⁻¹). waste2biocomp.eu

A strong C=O stretching band for the carboxylic acid group (around 1700-1730 cm⁻¹). waste2biocomp.euresearchgate.net

C-O stretching bands for the alcohol and carboxylic acid groups (in the 1300-1000 cm⁻¹ region). orgsyn.orgresearchgate.net

C-H stretching and bending vibrations for the ethyl and methyl groups. researchgate.net

FTIR can be used to monitor reactions, such as the polymerization of related hydroxy esters, by observing the disappearance of the O-H band and shifts in the C=O band. waste2biocomp.eu

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. fiu.edu While FTIR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For a related compound, ethyl (3R)-4-cyano-3-hydroxybutanoate, FT-Raman has been used to obtain its vibrational spectrum. nih.gov Both techniques can be sensitive to the conformational state of a molecule, as different conformers can give rise to slightly different vibrational frequencies. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light by a sample. As this compound possesses two stereogenic centers (at C2 and C3), it exists as four stereoisomers, each of which is expected to produce a unique CD spectrum. This makes CD spectroscopy an invaluable tool for determining the absolute configuration and enantiomeric purity of this compound.

While specific experimental CD spectra for this compound are not extensively documented in publicly accessible literature, the methodology for its analysis is well-established through studies of analogous chiral hydroxycarboxylic acids. google.com The general approach involves comparing the experimental CD spectrum of a sample with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov This comparison allows for the reliable assignment of the absolute configuration (e.g., (2R,3R), (2S,3S), (2R,3S), or (2S,3R)) of the isolated or synthesized compound. nih.govscience.gov

For enhanced sensitivity or when the intrinsic CD signal is weak, induced circular dichroism (ICD) can be employed. mdpi.com This technique involves the formation of a supramolecular complex between the analyte (this compound) and a chiral host or an achiral chromophoric probe that becomes chiral upon binding. For instance, complexation with a chiral palladium-based compound can induce a strong CD signal in the visible light region, facilitating straightforward chiroptical analysis of the acid's enantiomeric composition. ijfmr.com

Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of polarized infrared light, serves as a complementary method. VCD can provide detailed structural information and is particularly useful for determining the absolute configuration of molecules that may lack a strong UV-Vis chromophore. researchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Analytical Resolution

Effective analysis of this compound, especially from biological or complex chemical matrices, often requires sample preparation and chemical derivatization to improve its analytical properties for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net Derivatization is employed to increase volatility, enhance thermal stability, and introduce a specific tag for improved detection and separation.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The direct analysis of this compound by GC can be problematic due to its low volatility and the potential for thermal degradation of the free carboxylic acid and hydroxyl groups in the hot injector port. To overcome this, silylation is the most common derivatization strategy. This involves converting the active hydrogen atoms of the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively.

A widely used reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). science.govijfmr.com The reaction creates a more volatile and thermally stable derivative, which exhibits excellent chromatographic behavior on standard GC columns and produces characteristic mass spectra for confident identification and quantification. science.govbiosynth.com

Interactive Table: Common Derivatization Strategies for GC-MS Analysis of Hydroxy Acids

| Derivatization Reagent | Analyte Functional Groups Targeted | Typical Reaction Conditions | Resulting Derivative | Analytical Advantage | Reference |

| BSTFA + 1% TMCS | Carboxyl (-COOH) and Hydroxyl (-OH) | Incubation at room temperature or gentle heating (e.g., 30 min) | Di-TMS-ether/ester | Increased volatility and thermal stability, improved peak shape. | science.govbiosynth.com |

| MSTFA | Carboxyl (-COOH) and Hydroxyl (-OH) | Similar to BSTFA, often used for robust derivatization | Di-TMS-ether/ester | Produces volatile and stable derivatives suitable for GC-MS. | |

| TFAA / HFB-OH | Hydroxyl (-OH) | Heating at 60 °C for 10 min | Fluoroacyl ester | Forms electron-capturing derivatives for enhanced sensitivity with ECD detection. | acs.org |

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC analysis, especially when coupled with fluorescence or UV detection, derivatization aims to attach a chromophoric or fluorophoric tag to the molecule. This is particularly useful for achieving low detection limits. For chiral separations, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral HPLC column.

For instance, fluorescent tags like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) derivatives can be reacted with the carboxylic acid group of this compound. mdpi.com This reaction, typically facilitated by a coupling agent, produces a highly fluorescent derivative, enabling sensitive detection. mdpi.com

Interactive Table: Derivatization Strategies for HPLC Analysis of Hydroxy Acids

| Derivatization Reagent | Analyte Functional Groups Targeted | Detection Method | Analytical Advantage | Reference |

| NBD-PZ-Val + HATU/DIEA | Carboxyl (-COOH) | Fluorescence (λex ≈ 490 nm, λem ≈ 532 nm) | Creates highly fluorescent derivative for sensitive detection. | mdpi.com |

| (S)-PMP + activators | Carboxyl (-COOH) | Mass Spectrometry (ESI-MS) | Forms derivatives with high ESI-MS response for sensitive detection and chiral separation. | |

| Benzofurazan reagents | Carboxyl (-COOH) | Fluorescence | Sensitive detection of carboxylic acids in biological samples. | mdpi.com |

These advanced analytical and derivatization strategies are essential for the detailed scientific investigation of this compound, allowing researchers to elucidate its structure, stereochemistry, and quantify its presence in various applications.

Theoretical and Computational Chemistry of 2 Ethyl 3 Hydroxybutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 2-ethyl-3-hydroxybutanoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For analogous molecules like 3-hydroxybutanoic acid (3-HBA), DFT calculations, such as those using the M06-2X functional with a cc-pVTZ basis set, have been employed to study its pyrolysis. mostwiedzy.placs.org These studies help in understanding the thermal degradation mechanisms, which can be extrapolated to predict the behavior of this compound. acs.org For instance, in studies of similar compounds, DFT has been used to calculate the thermodynamic stability of different stereoisomers and the transition states for reactions like oxidation or ester hydrolysis.

Frontier molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the stability, reactivity, and optical properties of organic molecules. acs.org The HOMO-LUMO energy gap is particularly useful for understanding charge transfer interactions within the molecule and its electrical transport properties. acs.org For the conformers of 3-hydroxybutanoic acid, these gaps have been calculated to be in the range of 10.21 to 10.83 eV, indicating varying levels of chemical reactivity among the different spatial arrangements. mostwiedzy.placs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy calculations for molecular properties. For instance, the CBS-QB3 composite method has been used as a benchmark to validate results from DFT calculations on similar molecules like 3-hydroxybutanoic acid. mostwiedzy.placs.org These high-level calculations provide reliable data on reaction energies and energy barriers, which are crucial for understanding the kinetic aspects of chemical reactions. acs.org For example, in the study of 3-HBA pyrolysis, the CBS-QB3 method helped to confirm the accuracy of the M06-2X/cc-pVTZ level of theory. mostwiedzy.pl

Density Functional Theory (DFT) Studies on Ground State Properties

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound allows it to exist in various spatial arrangements or conformations. Understanding these conformations and the energy associated with them is key to predicting the molecule's properties and behavior.

Conformational analysis of flexible molecules like this compound reveals the presence of multiple stable conformers. For a similar molecule, 2-ethyl-2-hydroxybutanoic acid, a six-step protocol was used to identify the lowest energy conformations. lew.ro The most stable conformer was found to have a Boltzmann factor of 81.9%, with the next two having significantly lower populations of 14.2% and 3.8%. lew.ro All three of these low-energy conformers were characterized by a five-membered ring formed through an intramolecular hydrogen bond. lew.ro

In a related study on 3-hydroxybutanoic acid, six stable conformers were identified within a 4 kcal/mol energy range due to the rotation of the terminal methyl, internal hydroxyl, and carboxyl groups. mostwiedzy.placs.org The relative energies of these conformers were calculated using both M06-2X and CBS-QB3 methods, with the most stable conformer, designated as A, serving as the reference. acs.org The least stable conformer, E, had a relative energy of approximately 3.2 kcal/mol. acs.org These findings highlight the importance of intramolecular interactions in determining the most stable structures.

| Conformer | Relative Energy (M06-2X) (kcal/mol) | Relative Energy (CBS-QB3) (kcal/mol) |

|---|---|---|

| A | 0.00 | 0.00 |

| B | 2.62 | 2.25 |

| C | 0.95 | 1.08 |

| D | 2.53 | 2.34 |

| E | 3.83 | 3.24 |

| F | 2.75 | 2.65 |

The rotation around single bonds in this compound is associated with energy barriers. For a related compound, (R)-tert-butyl 2-hydroxy-3-methylbutanoate, DFT calculations predicted a rotational barrier of 8.2 kcal/mol for the ester group. This indicates a moderate degree of conformational flexibility.

Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. In 2-ethyl-2-hydroxybutanoic acid, the lowest energy conformers all feature a five-membered ring stabilized by an intramolecular hydrogen bond. lew.ro Similarly, for (R)-tert-butyl 2-hydroxy-3-methylbutanoate, the hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, forming a stable six-membered pseudo-cyclic structure. These interactions are crucial in determining the preferred three-dimensional structure of the molecule. The disruption of such intramolecular hydrogen bonds in favor of solute-solvent interactions can occur in protic solvents. mdpi.com

Identification of Stable Conformers and Energy Minima

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents. MD simulations can predict solubility and aggregation behavior by simulating the interactions between the solute and solvent molecules. For instance, MD simulations of AsHadh2, an enzyme that can act on related substrates, were run for 50 ns to study the system's equilibrium. princeton.edu These simulations can be used to understand how a molecule like this compound might interact with biological macromolecules. princeton.edu

In the context of solvent effects, MD simulations can reveal how the presence of a solvent influences the conformational preferences of a molecule. For flexible molecules, the balance between intramolecular hydrogen bonds and intermolecular interactions with the solvent determines the predominant conformation in solution. mdpi.com For example, in a protic solvent, a molecule with a stable gas-phase intramolecular hydrogen bond may adopt a different conformation to form more favorable hydrogen bonds with the solvent molecules. mdpi.com

Reaction Pathway Analysis and Transition State Modeling for Synthetic Processes

Computational chemistry offers a powerful lens through which to analyze the synthetic routes leading to this compound and its derivatives. By modeling reaction pathways and identifying transition states, chemists can gain a deeper understanding of reaction mechanisms, predict the feasibility of different synthetic strategies, and optimize reaction conditions for improved yields and stereoselectivity.

A key synthetic transformation involving a related compound, 3-hydroxybutanoic acid, is its pyrolysis. Computational studies, such as those using the M06-2X and CBS-QB3 methods, have been employed to investigate the complex fission reactions that occur at high temperatures. acs.orgmostwiedzy.pl These studies map out the potential energy surface, identifying various reaction pathways including dehydration, decarboxylation, and hydrogen transfer reactions. acs.orgmostwiedzy.pl For instance, the dehydration of 3-hydroxybutanoic acid can lead to the formation of 2-butenoic acid or 3-butenoic acid through distinct transition states. acs.org Similarly, the elimination of a hydrogen molecule can yield acetoacetic acid, while decarboxylation can produce isopropyl alcohol. acs.orgmostwiedzy.pl

The analysis of transition state structures is crucial in understanding the kinetics and thermodynamics of these reactions. For example, in the pyrolysis of 3-hydroxybutanoic acid, a 1,3-hydrogen transfer reaction proceeds through a specific transition state (TS1) to yield methane (B114726) and 3-oxopropionic acid. acs.orgmostwiedzy.pl Another pathway involves a four-membered ring transition state (TS2) leading to the formation of acetaldehyde (B116499) and acetic acid. mostwiedzy.pl The energy barriers associated with these transition states determine the dominant reaction pathways at different temperatures. acs.org

Furthermore, computational models can be used to study enzymatic reactions, such as the reduction of ethyl acetoacetate (B1235776) by baker's yeast to produce ethyl (S)-(+)-3-hydroxybutyrate, a precursor to chiral 3-hydroxybutanoic acid derivatives. orgsyn.orgorgsyn.orgresearchgate.net Understanding the mechanism of these biocatalytic transformations at a molecular level can aid in the development of more efficient and selective synthetic methods.